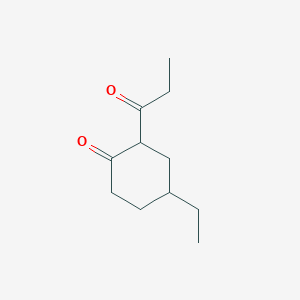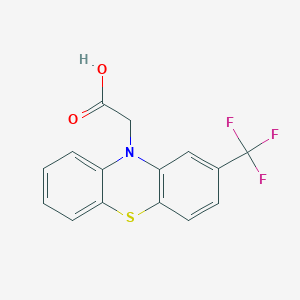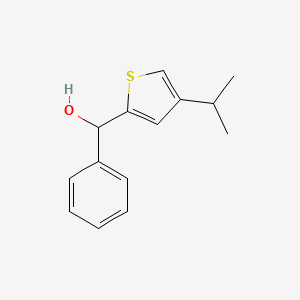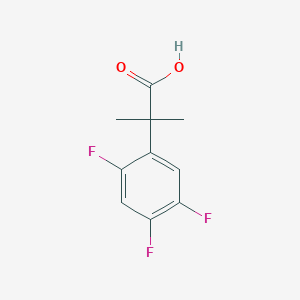![molecular formula C13H18O2 B13079896 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of propanoic acid, characterized by the presence of a methyl group and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of isobutyric acid with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-phenylpropanoic acid
- 2-(4-Methylphenyl)propanoic acid
- 2-Phenylethyl isobutyrate
Uniqueness
2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid is unique due to the presence of both a methyl group and an isopropyl-substituted phenyl group This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)10-7-5-6-8-11(10)13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |
InChI Key |
ZFDJCKVKNYJTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)


amine](/img/structure/B13079853.png)
![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)



![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)

![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)

